molecular formula C23H24N2OS B11629634 N-Benzyl-N'-(2-methoxyphenyl)-N-(2-phenylethyl)thiourea

N-Benzyl-N'-(2-methoxyphenyl)-N-(2-phenylethyl)thiourea

Cat. No.: B11629634
M. Wt: 376.5 g/mol
InChI Key: GQLQNJPHZBJYIR-UHFFFAOYSA-N
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Description

1-benzyl-3-(2-methoxyphenyl)-1-(2-phenylethyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse chemical properties and applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(2-methoxyphenyl)-1-(2-phenylethyl)thiourea typically involves the reaction of benzyl isothiocyanate with 2-methoxyphenylamine and 2-phenylethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(2-methoxyphenyl)-1-(2-phenylethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to the corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic derivatives depending on the reagent used.

Scientific Research Applications

1-benzyl-3-(2-methoxyphenyl)-1-(2-phenylethyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(2-methoxyphenyl)-1-(2-phenylethyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-phenylthiourea: Lacks the methoxy and phenylethyl groups, resulting in different chemical and biological properties.

    1-benzyl-3-(2-methoxyphenyl)thiourea: Lacks the phenylethyl group, which may affect its overall activity and applications.

    1-(2-methoxyphenyl)-3-(2-phenylethyl)thiourea:

Uniqueness

1-benzyl-3-(2-methoxyphenyl)-1-(2-phenylethyl)thiourea is unique due to the presence of both methoxy and phenylethyl groups, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C23H24N2OS

Molecular Weight

376.5 g/mol

IUPAC Name

1-benzyl-3-(2-methoxyphenyl)-1-(2-phenylethyl)thiourea

InChI

InChI=1S/C23H24N2OS/c1-26-22-15-9-8-14-21(22)24-23(27)25(18-20-12-6-3-7-13-20)17-16-19-10-4-2-5-11-19/h2-15H,16-18H2,1H3,(H,24,27)

InChI Key

GQLQNJPHZBJYIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=S)N(CCC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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